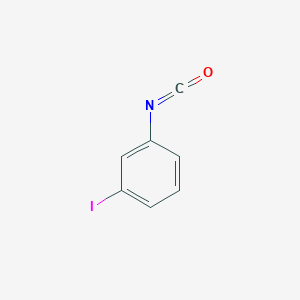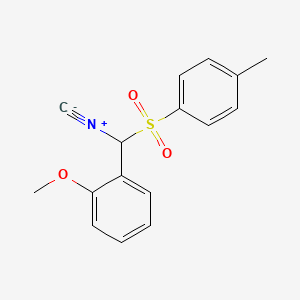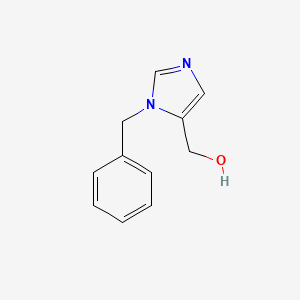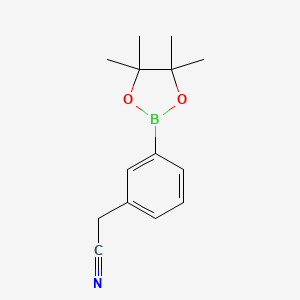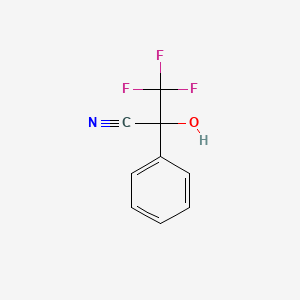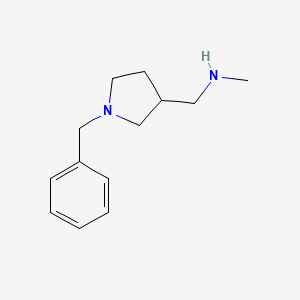
H-Leucyl-Serin-OH
Übersicht
Beschreibung
Leu-Ser is a dipeptide, which is composed of leucine and serine amino acids. It is a small molecule that has gained much attention in the scientific community due to its potential applications in various fields. Leu-Ser is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Gentechnik und Synthetische Biologie
Leucyl-Serin spielt eine Rolle in der synthetischen Biologie, insbesondere bei Serin-Integrasen, die für die Genom-Engineering und die Entwicklung neuer Biotechnologien, Toolboxes, genetisches Schaltkreisdesign und Life Programming eingesetzt werden .
Neurologische Forschung
L-Serin, ein Bestandteil von Leucyl-Serin, ist für die Proteinsynthese, Zellproliferation, Entwicklung und Sphingolipidbildung im zentralen Nervensystem unerlässlich. Seine Rolle ist entscheidend für die neuronale Differenzierung und das Überleben .
Therapeutische Anwendungen
Derivate von Leucyl-Serin wurden auf ihre Auswirkungen auf Proteine der Signalwege untersucht, was Auswirkungen auf die Behandlung verschiedener Krankheiten wie Krebs, Diabetes und Virusinfektionen haben könnte .
Biotechnologische Synthese
Aminopeptidasen, die auf Leucyl-Serin wirken, werden zur Synthese von Biopeptiden und Aminosäuren verwendet, was eine höhere Effizienz bietet als die chemische Synthese .
Proteinchemische Synthese
Serin/Threonin-Ligierung (STL), die Leucyl-Serin beinhalten kann, hat sich als Werkzeug für die proteinchemische Synthese und Biokonjugation sowie für die Makrocyclisierung von Peptiden verschiedener Größen herausgestellt .
Evolutionäre Biologie
Die strukturellen Auswirkungen der genetischen Codeänderung, die Serin in Pilzen betrifft, übersetzen das Leucin-CUG-Kodon als Serin, was Einblicke in die evolutionäre Biologie und die Evolution des genetischen Codes liefert .
Wirkmechanismus
Target of Action
Leucyl-Serine, also known as H-LEU-SER-OH, is a dipeptide formed from L-leucine and L-serine residues Dipeptides, in general, can interact with various proteins, including chaperones, proteasomal subunits, and metabolic enzymes .
Mode of Action
It’s known that dipeptides can interact with their targets to modulate their functions . For instance, they can bind to enzymes to alter their activity or interact with transport proteins to influence the transport of other molecules.
Biochemical Pathways
Leucyl-Serine may be involved in several biochemical pathways. Leucine, one of the constituent amino acids of Leucyl-Serine, is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism . .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the known effects of dipeptides and the constituent amino acids of leucyl-serine, it can be hypothesized that leucyl-serine may influence protein synthesis, energy metabolism, and possibly other cellular processes .
Action Environment
The action, efficacy, and stability of Leucyl-Serine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence the compound’s interactions with its targets.
Biochemische Analyse
Biochemical Properties
Leucyl-serine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phosphoglycerate kinase, a key enzyme in the glycolytic pathway . This interaction suggests that leucyl-serine may play a role in energy metabolism.
Cellular Effects
Leucyl-serine influences various types of cells and cellular processes. It has been shown to affect protein synthesis and energy metabolism in cells . Leucyl-serine promotes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Molecular Mechanism
The molecular mechanism of leucyl-serine involves its interactions at the molecular level. It has been suggested that leucyl-serine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
Metabolic Pathways
Leucyl-serine is involved in various metabolic pathways. For instance, leucine, a component of leucyl-serine, is known to be involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .
Transport and Distribution
Leucyl-serine is transported and distributed within cells and tissues. The transport of leucyl-serine involves a switch in its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Subcellular Localization
It is known that proteins related to leucyl-serine, such as the Mlo family in plants, are localized to the plant plasma membrane .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



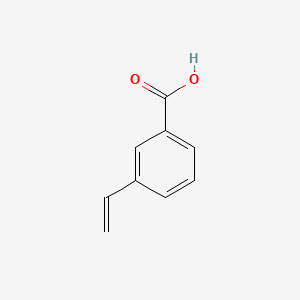
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
